2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Description
The compound “2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a chemical compound that has been studied for various applications. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For example, one study described a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of the superior derivative compound .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The 1,3,4-thiadiazole derivatives have been shown to have a broad spectrum of pharmacological activities that can be classified into various categories . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and characterization of related compounds, highlighting their structural properties and potential for forming centrosymmetric dimers via hydrogen bonds. This structural information is crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and materials science (Ismailova et al., 2014).
Pharmaceutical Research and Development
Compounds related to 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide have been explored for their therapeutic potential, including their roles as potent inhibitors in targeting specific enzymes and receptors. This includes their use in investigating metabolic stability and potential as drug candidates in the treatment of various diseases (Stec et al., 2011).
Antitumor and Antioxidant Evaluation
Several studies have synthesized and evaluated derivatives for their antitumor and antioxidant activities, indicating the potential of these compounds in cancer research and therapy. This research includes efforts to establish new candidates with improved activities, demonstrating promising results in cytotoxicity and antioxidant evaluations (Hamama et al., 2013).
Antimicrobial Applications
The antimicrobial activities of these compounds have been assessed, showing efficacy against pathogenic bacteria and fungi. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition for Therapeutic Applications
Research into enzyme inhibitors has identified these compounds as potential therapeutic agents. They have been evaluated for their inhibitory effects on specific enzymes, offering insights into their utility in treating diseases associated with enzyme dysfunction (Khalid et al., 2014).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPKTQLXEOKYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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